molecular formula C14H24N2O4 B15311318 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid

7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B15311318
M. Wt: 284.35 g/mol
InChI Key: LLJFKPUSZRMYQR-UHFFFAOYSA-N
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Description

7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a diacid chloride under basic conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The final step involves the carboxylation of the spirocyclic intermediate using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atoms using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester: Similar structure but lacks the carboxylic acid functionality.

    2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid: Similar structure with slight variations in the spirocyclic core.

Uniqueness

7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid is unique due to its combination of the Boc protecting group and the spirocyclic structure, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-5-14(9-16)8-15-7-10(14)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18)

InChI Key

LLJFKPUSZRMYQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNCC2C(=O)O

Origin of Product

United States

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